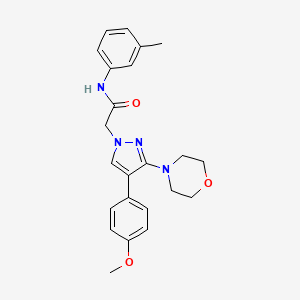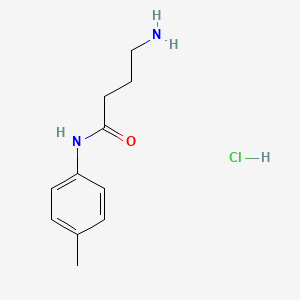
2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-(4-(4-Methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds, which can help infer some aspects of the compound . The papers discuss 2-phenyl-N-(pyrazin-2-yl)acetamide, a compound that shares some structural similarities, such as the presence of an acetamide group and a phenyl ring .
Synthesis Analysis
The synthesis of related compounds involves coupling reactions, as mentioned in the second paper, where 2-Phenyl-N-(pyrazin-2-yl)acetamide was prepared using such a method . The product was crystallized using a toluene and methanol mixture. This suggests that the synthesis of the compound might also involve a coupling reaction, possibly followed by crystallization from similar solvents.
Molecular Structure Analysis
The molecular structure of 2-phenyl-N-(pyrazin-2-yl)acetamide was confirmed by various techniques, including single-crystal X-ray diffraction, which provided detailed unit-cell parameters . The compound crystallized in the monoclinic space group P 21/c. The geometrical parameters obtained from X-ray diffraction were in agreement with those calculated using density functional theory (DFT) methods . This indicates that for the compound , similar structural analysis methods could be employed to determine its molecular structure.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-phenyl-N-(pyrazin-2-yl)acetamide were characterized using a variety of techniques, including FTIR, NMR, thermogravimetric analysis, differential thermal analysis, and UV-Visible spectroscopy . The compound showed strong C-H⋯O and N-H⋯O intermolecular interactions, which are likely to influence its melting point, solubility, and stability. For the compound , similar intermolecular interactions may be expected, affecting its physical and chemical properties.
Scientific Research Applications
Coordination Chemistry and Antioxidant Activity
Pyrazole-acetamide derivatives, including structures related to 2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide, have been synthesized and used to construct Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, demonstrated through various in vitro assays such as DPPH, ABTS, and FRAP. The study highlights the impact of hydrogen bonding on the self-assembly process of these complexes, showcasing their potential in developing new antioxidant agents (Chkirate et al., 2019).
Antimicrobial Evaluation and Hemolytic Activity
Novel series of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives have been prepared and evaluated for their antimicrobial and hemolytic activities. These compounds have shown variable extents of activity against selected microbial species, with some exhibiting significant antimicrobial effects. The research underscores the pharmacological potential of pyrazole-acetamide derivatives in developing new antimicrobial agents (Gul et al., 2017).
Neuroprotective Effects
Pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety, related to the chemical structure , have been synthesized and assessed for their neuroprotective effects. One compound, in particular, showed significant neuroprotective effects against H2O2-induced PC12 oxidative stress, indicating potential applications in neurodegenerative disease research and therapy (Sameem et al., 2017).
Material Science and Corrosion Inhibition
The Mannich bases, including N-[(4-methoxyphenyl)(morpholin-4-yl)methyl]acetamide (MMPA) and its derivatives, have been studied for their effectiveness as corrosion inhibitors for mild steel in sulfuric acid solution. These studies indicate that such compounds can significantly enhance the corrosion resistance of metals, highlighting their importance in material science and industrial applications (Nasser & Sathiq, 2017).
properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-17-4-3-5-19(14-17)24-22(28)16-27-15-21(18-6-8-20(29-2)9-7-18)23(25-27)26-10-12-30-13-11-26/h3-9,14-15H,10-13,16H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCVGFKOYSTMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Chloromethyl)-3-(4-chloro-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2546120.png)
![N-(1-Cyanocyclohexyl)-2-[8-(dimethylamino)-3,4-dihydro-1H-2,7-naphthyridin-2-yl]acetamide](/img/structure/B2546121.png)

![2-naphthalen-2-yloxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2546127.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2546133.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2546134.png)
![N-(2-oxo-2-((pyrazolo[1,5-a]pyridin-3-ylmethyl)amino)ethyl)benzamide](/img/structure/B2546136.png)
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2546137.png)
![1-Benzhydryl-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea](/img/structure/B2546138.png)
![N-(3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2546140.png)
![4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide hydrochloride](/img/structure/B2546141.png)
